REACTION_CXSMILES
|
CN(C)C([S:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH3:16])([CH3:15])[CH2:13][CH3:14])=[CH:8][CH:7]=1)=O.C([O-])([O-])=O.[K+].[K+]>CO>[CH3:16][C:12]([C:9]1[CH:8]=[CH:7][C:6]([SH:5])=[CH:11][CH:10]=1)([CH3:15])[CH2:13][CH3:14] |f:1.2.3|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous phase with EtOAc (3×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic extracts over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify the crude mixture by chromatography on silica gel eluting with hexane/EtOAc (1:0 to 97:3)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC)(C)C1=CC=C(C=C1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |